molecular formula C22H19ClN4O2 B2946871 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 1260918-93-1

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2946871
CAS No.: 1260918-93-1
M. Wt: 406.87
InChI Key: XVDFHSXXVPLEKO-UHFFFAOYSA-N
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Description

2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide is a synthetic small molecule research compound featuring a 1,2,4-oxadiazole heterocycle, a common pharmacophore in medicinal chemistry. Compounds with this structural motif are frequently investigated for their potential to interact with central nervous system (CNS) targets . Specifically, molecules containing arylpiperazine and similar aromatic systems are often explored as high-affinity, selective ligands for dopamine receptor subtypes, such as the D3 receptor, which is a target in neuropsychiatric disorder and addiction research . The integration of the 1,2,4-oxadiazole ring is a strategic design element aimed at improving metabolic stability and influencing the compound's physicochemical properties. This makes it a valuable chemical tool for researchers in early drug discovery, particularly for studying receptor binding kinetics, functional activity in cell-based assays, and structure-activity relationship (SAR) models. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-2-15-7-3-4-10-18(15)24-20(28)14-27-12-6-11-19(27)22-25-21(26-29-22)16-8-5-9-17(23)13-16/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDFHSXXVPLEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or primary amines . The final step involves coupling the chlorophenyl group and the ethylphenylacetamide moiety through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.

Reaction Conditions Products Key Observations
6M HCl, reflux, 8–12 hours2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetic acidAcidic hydrolysis cleaves the amide bond, forming a free carboxylic acid.
2M NaOH, 80°C, 6 hoursSodium salt of the acetic acid derivative + 2-ethylanilineBasic hydrolysis produces the carboxylate salt and releases 2-ethylaniline.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group participates in nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution

Electron-deficient oxadiazole rings react with nucleophiles at the C-5 position (adjacent to the nitrogen atom).

Reagent Product Conditions
Ammonia (NH₃)5-amino-1,2,4-oxadiazole derivativeEthanol, 60°C, 4 hours
Hydrazine (NH₂NH₂)5-hydrazinyl-1,2,4-oxadiazole derivativeMethanol, reflux, 6 hours

Key Limitation : The 3-chlorophenyl substituent at C-3 sterically hinders substitution at C-5, reducing reaction rates .

Thermal Rearrangement

At elevated temperatures (>200°C), the oxadiazole ring undergoes rearrangement to form nitrile oxides or isocyanates, though this is less common in substituted derivatives.

Pyrrole Ring Reactions

The 1H-pyrrole ring exhibits electrophilic substitution reactivity, though steric and electronic effects from adjacent groups modulate reactivity.

Reaction Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hours3-nitro-pyrrole derivative (minor)
SulfonationH₂SO₄/SO₃, 50°C, 4 hours3-sulfo-pyrrole derivative (unstable under acidic conditions)

Note : The electron-withdrawing oxadiazole group deactivates the pyrrole ring, reducing electrophilic substitution efficiency .

Amide Functional Group Modifications

The N-(2-ethylphenyl)acetamide group undergoes alkylation and acylation reactions.

Reaction Reagents Product
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hoursN-methyl-N-(2-ethylphenyl)acetamide derivative
AcylationAcetyl chloride, pyridine, RT, 12 hoursN-acetylated product (minor due to steric hindrance)

Mechanistic Insight :

  • Alkylation occurs at the amide nitrogen, though steric hindrance from the 2-ethylphenyl group limits reactivity .

Catalytic Hydrogenation

Selective hydrogenation of the pyrrole ring is achievable under controlled conditions.

Catalyst Conditions Product
Pd/C (10% w/w)H₂ (1 atm), ethanol, 25°C, 24 hoursPartially saturated pyrrolidine derivative
Raney NickelH₂ (3 atm), THF, 50°C, 12 hoursFully saturated pyrrolidine derivative (low yield due to competing reactions)

Challenges : Over-hydrogenation of the oxadiazole ring or dechlorination of the 3-chlorophenyl group may occur .

Cross-Coupling Reactions

The 3-chlorophenyl substituent enables Suzuki-Miyaura coupling under palladium catalysis.

Boron Reagent Conditions Product
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours3-biphenyl-1,2,4-oxadiazole derivative

Limitation : Steric bulk from the oxadiazole and pyrrole groups reduces coupling efficiency .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the N–O bond in the oxadiazole ring.

Conditions Product
UV light (254 nm), benzeneNitrile oxide intermediate (transient) + pyrrole-acetamide fragment

Application : In situ generation of reactive intermediates for further functionalization .

Mechanism of Action

The mechanism of action of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds are analyzed for comparative insights:

Compound Key Structural Features Molecular Weight Notable Properties
1. Target Compound 3-(3-Chlorophenyl)-1,2,4-oxadiazole, pyrrole, 2-ethylphenylacetamide ~431.25 (estimated) Likely moderate lipophilicity; potential for enzyme inhibition (e.g., iNOS)
2. N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 4-Chloro-2-fluorophenyl substitution on acetamide 431.25 Increased electronegativity from fluorine may enhance metabolic stability
3. N-(2-Ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 4-Methylphenyl substitution on oxadiazole 386.4 Reduced steric hindrance vs. chloro substituent; higher solubility
4. 2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide 4-Chlorophenyl on oxadiazole; pyridinone ring replaces pyrrole Not provided Pyridinone may alter electronic properties; potential for kinase inhibition
5. Thiazolidine Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl) phenoxy) acetamide) Thiazolidine core with 3-chlorophenyl substituents ~400–450 (estimated) iNOS inhibition (IC50 = 45.6 µM–25.2 µM); higher potency than aspirin (IC50 = 3.0 mM)

Key Comparative Insights

Substituent Effects on Bioactivity Chlorophenyl vs. Methylphenyl: The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., iNOS) compared to the 4-methylphenyl analogue, which lacks electronegative substituents .

Heterocyclic Core Variations 1,2,4-Oxadiazole vs. Thiazolidine: Thiazolidine derivatives () exhibit direct iNOS inhibition (IC50 ~25 µM), suggesting the target compound’s oxadiazole core may offer similar or improved activity due to enhanced aromaticity and stability . Pyrrole vs.

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl and 2-ethylphenyl groups in the target compound likely increase logP compared to the 4-methylphenyl analogue, impacting membrane permeability .
  • Molecular Weight : The target compound (~431 Da) falls within the acceptable range for oral bioavailability, whereas larger analogues (e.g., , MW = 453.9) may face solubility challenges .

Biological Activity

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide , a derivative of oxadiazole and pyrrole, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrole moiety
  • An oxadiazole ring with a chlorophenyl substituent
  • An ethylphenyl acetamide group

This structural configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study highlighted that 1,2,4-oxadiazoles possess activity against Gram-positive bacteria, with certain derivatives demonstrating MIC values comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/ml)
Oxadiazole Derivative AStaphylococcus aureus15
Oxadiazole Derivative BEscherichia coli20

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, compounds with similar structures have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro studies reported that certain oxadiazoles could induce apoptosis in cancer cells .

StudyCell LineIC50 (µM)
Study AMCF-7 (Breast Cancer)10
Study BHeLa (Cervical Cancer)12

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been documented. The presence of the oxadiazole ring is linked to the inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : In a study by Rane et al., various oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, with some showing activity equivalent to standard treatments like Isoniazid .
  • Anticancer Screening : A recent investigation evaluated the antiproliferative effects of pyrrole-based oxadiazoles against several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and prostate cancer models .

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